molecular formula C23H22Cl2N2O3 B11091374 3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11091374
M. Wt: 445.3 g/mol
InChI Key: RFUDSRZHOKVSJR-UHFFFAOYSA-N
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Description

3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: is a bicyclic compound featuring a diazabicyclo[331]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.3.1]nonane core is synthesized through a series of cyclization reactions. This can involve the use of starting materials such as diols or dienes, which undergo cyclization under acidic or basic conditions.

    Introduction of the diaza functionality: The diaza functionality is introduced through the reaction of the bicyclic core with appropriate amines. This step may require the use of catalysts to facilitate the formation of the diaza ring.

    Chlorobenzoylation: The final step involves the introduction of the 2-chlorobenzoyl groups. This is typically achieved through acylation reactions using 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diaza ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in the area of anticancer and antimicrobial agents.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific molecular targets.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

    Sensors: Its unique electronic properties make it suitable for use in sensor technology.

Mechanism of Action

The mechanism of action of 3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3,7-Bis(2-chlorobenzoyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl vs. ethyl groups) can significantly impact the compound’s physical and chemical properties.
  • Reactivity: The reactivity of the compound can vary based on the nature and position of substituents, affecting its behavior in chemical reactions.
  • Applications: While similar compounds may share some applications, the unique structural features of 3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can make it more suitable for specific uses, such as in drug development or materials science.

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

3,7-bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C23H22Cl2N2O3/c1-22-11-26(19(28)15-7-3-5-9-17(15)24)13-23(2,21(22)30)14-27(12-22)20(29)16-8-4-6-10-18(16)25/h3-10H,11-14H2,1-2H3

InChI Key

RFUDSRZHOKVSJR-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3Cl)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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